molecular formula C5H11ClF3NO B13506146 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride

Cat. No.: B13506146
M. Wt: 193.59 g/mol
InChI Key: YNWPDYQEDCHSMH-UHFFFAOYSA-N
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Description

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO. It is a derivative of amine, characterized by the presence of a trifluoromethoxy group attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-methyl-1-(trifluoromethoxy)propan-2-amine with hydrochloric acid can yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific receptors or enzymes, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

2-methyl-1-(trifluoromethoxy)propan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3-10-5(6,7)8;/h3,9H2,1-2H3;1H

InChI Key

YNWPDYQEDCHSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(F)(F)F)N.Cl

Origin of Product

United States

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